(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone
Description
(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone is a heterocyclic ketone featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 1-position, linked to a phenyl group via a carbonyl moiety. This structure combines aromatic and aliphatic components, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the hydroxyl group and π-π stacking via the phenyl ring).
Properties
CAS No. |
5899-21-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3-hydroxy-1-methylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(16,10-14)12(15)11-6-3-2-4-7-11/h2-4,6-7,16H,5,8-10H2,1H3 |
InChI Key |
HRNDMRGKNJWGIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 280622 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of NSC 280622 involves optimizing the reaction conditions to maximize efficiency and minimize costs. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: NSC 280622 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving NSC 280622 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of NSC 280622 might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product
Scientific Research Applications
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects, which may be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia. The inhibition of specific enzymes involved in metabolic pathways is a key area of focus.
Case Study:
A study demonstrated that piperidine derivatives could inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome management. This suggests that (3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone could be developed into a therapeutic agent for managing obesity and type 2 diabetes by modulating glucocorticoid metabolism .
Antidepressant Properties
Another promising application is in the development of antidepressants. Compounds similar to this compound have shown potential in enhancing serotonin levels, which may alleviate symptoms of depression.
Data Table:
| Compound | Mechanism of Action | Potential Use |
|---|---|---|
| This compound | Serotonin reuptake inhibition | Antidepressant therapy |
| Piperidine Derivative | Inhibition of 11β-HSD type 1 | Metabolic syndrome treatment |
Skin Care Products
The compound is also being explored for its utility in cosmetic formulations, particularly in skin care products aimed at preventing dryness and irritation. Its ability to retain moisture and enhance skin barrier function makes it an attractive ingredient for topical applications.
Case Study:
Research has shown that incorporating this compound into moisturizing creams significantly improves skin hydration levels over prolonged use. This is particularly beneficial for individuals with sensitive or dry skin conditions .
Anti-Aging Formulations
In addition to moisturizing properties, the compound's antioxidant capabilities can help combat oxidative stress on the skin, making it suitable for anti-aging formulations.
Data Table:
| Application | Benefit | Example Product |
|---|---|---|
| Moisturizers | Enhances hydration | Daily moisturizing cream |
| Anti-aging creams | Reduces signs of aging | Anti-wrinkle serum |
Polymer Chemistry
This compound can serve as a building block in polymer chemistry, contributing to the development of novel materials with enhanced mechanical properties.
Case Study:
Recent advancements have utilized this compound in synthesizing biodegradable polymers that exhibit superior strength and flexibility compared to traditional materials. These polymers have potential applications in packaging and biomedical devices.
Data Table:
| Polymer Type | Properties | Application |
|---|---|---|
| Biodegradable Polymer | High tensile strength | Eco-friendly packaging |
| Flexible Polymer | Enhanced flexibility | Biomedical devices |
Mechanism of Action
The mechanism of action of NSC 280622 involves its interaction with specific molecular targets within biological systems. This interaction can modulate the activity of proteins, enzymes, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but common targets may include signaling proteins, receptors, and enzymes that play critical roles in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences among related compounds:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone | Piperidine + phenyl ketone | 3-hydroxy, 1-methyl on piperidine; phenyl | ~247.3* | Hydroxyl, tertiary amine, ketone |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Biphenyl ketone + indole | 4-amino, 3-indole on one phenyl; 4-hydroxy on second phenyl | 354.4 | Amino, indole, hydroxyl, ketone |
| (3-Nitrophenyl)(piperidin-1-yl)methanone | Piperidine + nitrophenyl ketone | 3-nitro on phenyl; piperidine | 234.2 | Nitro, tertiary amine, ketone |
| (4-Hydroxy-3-methylphenyl)(phenyl)methanone | Biphenyl ketone | 4-hydroxy, 3-methyl on one phenyl; unsubstituted phenyl | 228.2 | Hydroxyl, methyl, ketone |
| [3-Hydroxy-3-((2S)-2-piperidyl)azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone | Azetidine + trifluorophenyl ketone | 3-hydroxy, 2S-piperidyl on azetidine; 2,3,4-trifluoro on phenyl | 358.3* | Hydroxyl, fluorinated aryl, ketone |
*Calculated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
| Compound Name | log P* | Water Solubility (log S)* | Oral Bioavailability | Key ADMET Traits |
|---|---|---|---|---|
| This compound | ~1.5† | Moderate (~-3.5)† | Likely high | Predicted: Moderate BBB penetration due to hydroxyl group. |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | ~2.8 | Low (~-5.0) | High | High Caco-2 permeability (>50 nm/s); 85% intestinal absorption. |
| (3-Nitrophenyl)(piperidin-1-yl)methanone | ~2.1 | Very low (~-6.2) | Moderate | Nitro group may increase toxicity risks. |
| (4-Hydroxy-3-methylphenyl)(phenyl)methanone | ~2.5 | Moderate (~-4.0) | High | Hydroxyl enhances solubility; methyl improves metabolic stability. |
| Trifluorophenyl-azetidine derivative | ~2.9 | Low (~-5.5) | Moderate | Fluorine atoms enhance lipophilicity and metabolic resistance. |
†Estimated via analogy to similar compounds.
Biological Activity
(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone, also known as NSC 125973, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and a phenylmethanone moiety. Its structural formula can be represented as follows:
The biological activity of this compound involves its interaction with various molecular targets within biological systems. It is known to modulate the activity of proteins and enzymes, affecting cellular processes such as apoptosis and cell proliferation. The specific pathways influenced by this compound may include:
- Cholinergic System Modulation : The compound exhibits cholinesterase inhibitory activity, which is crucial for enhancing cholinergic neurotransmission. This feature is particularly relevant for conditions like Alzheimer's disease where cholinergic deficits are observed .
- Histamine H3 Receptor Affinity : Research indicates that certain derivatives of benzophenone, similar to this compound, show high affinity for the histamine H3 receptor, suggesting potential applications in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant biological activities:
- Anticancer Properties : The compound has been evaluated for its effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of cell death .
- Cholinesterase Inhibition : The compound's ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) was assessed, revealing IC50 values that suggest moderate potency against these enzymes .
Case Studies
- Breast Cancer Cell Line Study : A study focused on the effects of this compound on MDA-MB-231 cells showed that treatment with the compound led to significant apoptosis at concentrations as low as 1 µM. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .
- Neuropharmacological Research : Investigations into the compound's interaction with neurotransmitter systems revealed promising results in enhancing cognitive function through cholinergic modulation. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Cholinesterase Inhibition | Histamine H3 Affinity | Anticancer Activity |
|---|---|---|---|
| NSC 125973 | Moderate | High | Significant |
| NSC 280622 | Low | Moderate | Moderate |
| NSC 515776 | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
